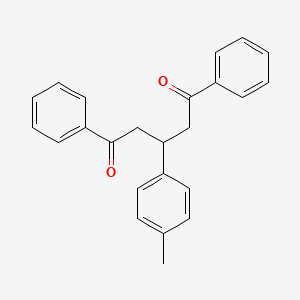
3,5-Diisothiocyanatobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diisothiocyanatobenzamide is an organic compound characterized by the presence of two isothiocyanate groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisothiocyanatobenzamide typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the isothiocyanate groups. The reaction can be represented as follows:
3,5-diaminobenzoic acid+thiophosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Diisothiocyanatobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Diisothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diisothiocyanatobenzamide involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function and activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Diisothiocyanatobenzamide.
3,5-Difluorobenzenesulfonamide: Shares a similar benzene core but with different functional groups.
3,5-Dinitrocatechol: Another benzene derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of two isothiocyanate groups, which confer specific reactivity and potential for diverse applications. Its ability to form covalent bonds with thiol groups distinguishes it from other benzamide derivatives and makes it particularly useful in biochemical and medicinal research.
Properties
CAS No. |
133887-90-8 |
|---|---|
Molecular Formula |
C9H5N3OS2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
3,5-diisothiocyanatobenzamide |
InChI |
InChI=1S/C9H5N3OS2/c10-9(13)6-1-7(11-4-14)3-8(2-6)12-5-15/h1-3H,(H2,10,13) |
InChI Key |
JDDXFOKERRTJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)




![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)


